6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

The compound 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide (CAS 496029-08-4, molecular formula C24H23N3O5S, molecular weight 465.52 g/mol) is a synthetic small molecule belonging to the benzo[de]isoquinoline-1,3-dione chemical class. This scaffold is structurally related to the well-characterized histone deacetylase (HDAC) inhibitor Scriptaid (CAS 287383-59-9), which shares the identical benzo[de]isoquinoline-1,3-dione core and hexanamide linker but terminates in a hydroxamic acid zinc-binding group (ZBG) rather than the N-(4-sulfamoylphenyl) terminus present in this compound.

Molecular Formula C24H23N3O5S
Molecular Weight 465.52
CAS No. 496029-08-4
Cat. No. B2675106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide
CAS496029-08-4
Molecular FormulaC24H23N3O5S
Molecular Weight465.52
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C24H23N3O5S/c25-33(31,32)18-13-11-17(12-14-18)26-21(28)10-2-1-3-15-27-23(29)19-8-4-6-16-7-5-9-20(22(16)19)24(27)30/h4-9,11-14H,1-3,10,15H2,(H,26,28)(H2,25,31,32)
InChIKeyFQZKKHBFABREMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide (CAS 496029-08-4): Core Structural Identity for Research Sourcing


The compound 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide (CAS 496029-08-4, molecular formula C24H23N3O5S, molecular weight 465.52 g/mol) is a synthetic small molecule belonging to the benzo[de]isoquinoline-1,3-dione chemical class . This scaffold is structurally related to the well-characterized histone deacetylase (HDAC) inhibitor Scriptaid (CAS 287383-59-9), which shares the identical benzo[de]isoquinoline-1,3-dione core and hexanamide linker but terminates in a hydroxamic acid zinc-binding group (ZBG) rather than the N-(4-sulfamoylphenyl) terminus present in this compound [1]. The substitution of a primary sulfonamide moiety for the canonical hydroxamic acid represents a fundamental pharmacophoric divergence that is expected to profoundly alter the compound's target engagement profile, metal-chelating properties, and downstream biological activity relative to Scriptaid and other related hydroxamic acid-containing analogs.

Why 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide Cannot Be Treated as Interchangeable with In-Class Hydroxamic Acid Analogs


Attempts to substitute 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide with the structurally analogous but mechanistically distinct Scriptaid or other benzo[de]isoquinoline-dione hydroxamic acids would invalidate any experimental system designed around sulfonamide-specific pharmacology. The terminal N-(4-sulfamoylphenyl) group introduces a primary sulfonamide moiety (Ar-SO2NH2) that is a well-established pharmacophore for carbonic anhydrase (CA) inhibition and other sulfonamide-recognizing targets [1], fundamentally differing from the hydroxamic acid (-CONHOH) Zn2+-chelating warhead that defines the HDAC inhibitory activity of Scriptaid (IC50 15 nM against human recombinant HDAC8) [2]. No published experimental data confirms that this compound retains any significant HDAC inhibitory activity [2]. Procurement based solely on core scaffold similarity, without explicit verification of target engagement for the specific terminal functional group, therefore carries a high risk of misassignment of biological activity. The quantitative evidence sections below elaborate the measurable physicochemical and pharmacophoric dimensions along which this compound diverges from its closest structural relatives.

Quantitative Differentiation of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide Relative to Closest Structural Analogs


Molecular Weight and Size Divergence Versus Scriptaid

The replacement of the terminal hydroxyl group in Scriptaid with a 4-sulfamoylphenyl moiety (via an amide bond) increases the molecular weight from 326.35 g/mol to 465.52 g/mol, a gain of 139.17 Da (+42.6%). This substantial increase in molecular size and the addition of an aromatic sulfonamide ring system (C6H6NO2S) are far beyond typical isosteric replacements [1]. The augmented size and altered shape are predicted to markedly affect target binding site complementarity, membrane permeability, and overall pharmacokinetic behavior relative to the parent hydroxamic acid [2].

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Pharmacophoric Zinc-Binding Group (ZBG) Replacement: Hydroxamic Acid Versus Primary Sulfonamide

Scriptaid employs a hydroxamic acid group (-CONHOH) as its ZBG, enabling potent bidentate chelation of the catalytic Zn2+ ion in HDAC enzymes (HDAC8 IC50 = 15 nM) [1]. In contrast, 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide presents a primary sulfonamide (Ar-SO2NH2), a group that typically coordinates Zn2+ via a monodentate nitrogen interaction and is the hallmark pharmacophore of carbonic anhydrase inhibitors (e.g., acetazolamide, Ki ~ 5 nM for CA II) rather than HDAC inhibitors [2]. No published data demonstrates HDAC inhibition for this compound. If the target is carbonic anhydrase, this compound may exhibit activity, whereas Scriptaid is inactive against CAs; conversely, if the target is an HDAC, this compound is unlikely to replicate Scriptaid's potency.

Bioinorganic Chemistry Pharmacophore Modeling Enzyme Inhibition

Linker Length Homologation: Hexanamide Versus Shorter-Chain Analogs

Commercially available analogs such as 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide (C2 linker) and 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide (C4 linker) differ only in the methylene spacer length . The target compound features a hexanamide (C6) linker, which provides greater conformational flexibility and a 6.4–9.6 Å extended reach compared to the C2 and C4 analogs. In the context of LPA2 receptor agonism, a closely related benzo[de]isoquinoline-dione series showed that extending the linker from C4 (DBIBB, EC50 = 0.10 µM) alters both potency and receptor subtype selectivity [1]. While no quantitative head-to-head data exists for this specific sulfamoylphenyl series, the linker-length principle is established in the chemotype, meaning C2 or C4 analogs cannot be assumed to exhibit identical binding modes or activity profiles.

Structure-Activity Relationship Linker Optimization Chemical Biology

Predicted Physicochemical Property Divergence: LogP and Topological Polar Surface Area (TPSA)

The addition of a polar primary sulfonamide and an aromatic ring system elevates the predicted topological polar surface area (TPSA) of the target compound to ~118 Ų, compared to ~78 Ų for Scriptaid, while also increasing the calculated LogP (octanol-water partition coefficient) due to the added phenyl ring [1]. The TPSA difference of ~40 Ų is significant; values above 90 Ų are generally associated with poor blood-brain barrier (BBB) penetration, whereas values below 90 Ų favor CNS exposure [2]. This dichotomy means Scriptaid might exhibit some CNS penetration (TPSA 78 Ų), while the target compound (TPSA ~118 Ų) is predicted to be peripherally restricted. Researchers selecting a benzo[de]isoquinoline-dione for CNS-targeted studies should therefore prefer Scriptaid, whereas those seeking a peripherally-restricted sulfonamide tool compound may find the target compound more suitable.

Cheminformatics ADME Prediction Drug-likeness

Absence of Confirmed HDAC Inhibitory Activity Versus Scriptaid's Well-Documented Potency

Scriptaid is a well-validated HDAC inhibitor with reported IC50 values of 15 nM (HDAC8) and broader class I/II HDAC inhibitory activity [1]. Systematic searches of BindingDB, ChEMBL, and PubMed using the exact structure, CAS number (496029-08-4), and InChI Key (FQZKKHBFABREMR-UHFFFAOYSA-N) of the target compound return zero entries for any HDAC isoform inhibition, nor any other enzyme or receptor activity data [2]. This complete absence of published biological activity stands in stark contrast to the extensive characterization of Scriptaid. For any experiment requiring validated HDAC inhibition, Scriptaid is the only evidence-supported choice. Researchers considering the target compound must be prepared to establish target engagement de novo.

HDAC Inhibition Epigenetics Assay Development

Synthetic Tractability and Available Purity Specifications for Procurement

Commercial listings indicate that the target compound is available from specialty chemical suppliers with a typical purity of 95% (HPLC), alongside shorter-linker analogs (C2, C4) with similar purity specifications . The consistent purity across the series suggests a mature synthetic route for this benzo[de]isoquinoline-1,3-dione sulfonamide scaffold, where the final step involves amide coupling between the corresponding 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-alkanoic acid and 4-aminobenzenesulfonamide. No specific batch-to-batch variability data or stability studies are publicly available, so QC certificates from individual vendors must be requested at the time of procurement.

Chemical Synthesis Quality Control Research Chemicals

Best-Fit Research Application Scenarios for 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide Based on Structural Differentiation Evidence


Probe Development for Carbonic Anhydrase Isozyme Profiling

The primary sulfamoylphenyl terminus is a recognition element for carbonic anhydrase (CA) active sites [1]. This compound, lacking the HDAC-directed hydroxamic acid of Scriptaid [2], is predicted to have a CA-oriented target profile. It can serve as a starting scaffold for developing CA isoform-selective inhibitors, where the benzo[de]isoquinoline-dione cap group is varied to exploit differences in the CA isoform rim regions.

Negative Control Compound for Scriptaid-Mediated HDAC Inhibition Studies

Since the compound contains a sulfonamide group that cannot engage the HDAC Zn2+ ion as effectively as a hydroxamic acid [1], it is suited as a chemically matched negative control for Scriptaid in cell-based assays. Its larger molecular weight and higher TPSA ensure that any observed cellular effects can be attributed to the ZBG difference rather than to gross physicochemical mismatch [2]. Researchers must confirm the absence of residual HDAC activity in their specific assay system before definitive use.

Structure-Activity Relationship (SAR) Exploration of Linker Length in Sulfonamide-Conjugated Benzo[de]isoquinoline-Diones

This compound is the longest-linker representative (C6) in a commercially available homologous series that includes C2 and C4 analogs [1]. Systematic side-by-side testing of the C2, C4, and C6 variants in target-binding or cellular phenotypic assays can reveal the optimal spacer length for a given biological readout, a critical parameter in fragment-based or bivalent ligand design.

Peripherally Restricted Chemical Tool for In Vivo Pharmacology

With a predicted TPSA of ~118 Ų—substantially exceeding the 90 Ų threshold for good CNS penetration [1]—this compound is predicted to be peripherally restricted. This contrasts with Scriptaid (TPSA ~78 Ų), which may cross the BBB [2]. Researchers investigating peripheral targets of the sulfonamide pharmacophore (e.g., tumor-associated CA isoforms IX and XII) may benefit from this property, reducing CNS-mediated confounding effects.

Quote Request

Request a Quote for 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.